9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE
Description
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is a structurally complex fluorene derivative characterized by a cyclohexyl spacer bridging a cyclopentadienyl ring and the fluorene core. This compound’s design integrates steric bulk from the cyclohexyl group and π-electron-rich features from the cyclopentadienyl moiety, making it a candidate for organometallic catalysis and materials science applications. The fluorene backbone provides rigidity and thermal stability, while the cyclopentadienyl group enables coordination to transition metals, as seen in zirconium complexes described in related studies .
Properties
IUPAC Name |
9-(1-cyclopenta-2,4-dien-1-ylcyclohexyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-8-16-24(17-9-1,18-10-2-3-11-18)23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h2-7,10-15,18,23H,1,8-9,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXTUHXITFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2C=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579043 | |
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138194-05-5 | |
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentadienyl Intermediate Preparation
Cyclopentadienyl ligands are typically generated via deprotonation of cyclopentadiene (C₅H₆) using strong bases such as potassium hydroxide (KOH) or sodium hydride (NaH). Freshly distilled cyclopentadiene, obtained through thermal cracking of dicyclopentadiene, is essential to avoid dimerization side reactions. For cyclohexyl-substituted derivatives, alkylation of cyclopentadiene with cyclohexyl halides under basic conditions may yield 1-cyclopenta-2,4-dien-1-ylcyclohexane intermediates.
Example Protocol
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Dissolve dicyclopentadiene (30 mL) in a fractional distillation apparatus.
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Collect monomeric cyclopentadiene at 40–42°C under nitrogen.
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React cyclopentadiene with cyclohexyl bromide (1.2 eq) and KOH (20 g) in 1,2-dimethoxyethane (DME, 50 mL) at 0°C for 12 hours.
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Purify the product via column chromatography (silica gel, hexane/ethyl acetate 9:1).
Fluorene Functionalization
The fluorene core is functionalized at the 9-position through nucleophilic substitution or Friedel-Crafts alkylation. For example, 9H-fluorene can be treated with cyclohexylmagnesium bromide to form 9-cyclohexyl-9H-fluorene, which is subsequently oxidized to introduce reactive sites for cyclopentadienyl coupling.
Key Reaction
Coupling Cyclopentadienyl and Fluorene Moieties
Transition Metal-Mediated Cross-Coupling
Palladium or gold catalysts facilitate coupling between halogenated fluorenes and cyclopentadienyl-metal complexes. For instance, 9-bromo-9H-fluorene reacts with sodium cyclopentadienide (NaCp) in the presence of Pd(PPh₃)₄ to form the target compound.
Optimized Conditions
Direct Alkylation via Friedel-Crafts
A one-pot Friedel-Crafts alkylation strategy employs Lewis acids (e.g., AlCl₃) to activate the cyclopentadienyl-cyclohexyl electrophile for reaction with fluorene.
Procedure
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Combine 9H-fluorene (1.0 eq), 1-cyclopenta-2,4-dien-1-ylcyclohexanol (1.2 eq), and AlCl₃ (2.0 eq) in dichloromethane (DCM).
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Stir at room temperature for 6 hours.
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Quench with ice-cold water and extract with DCM.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using column chromatography (silica gel, hexane:DCM gradient) to isolate the desired compound from regioisomers and dimeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column further refines purity (>98%).
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 4H, fluorene-H), 7.45–7.38 (m, 4H, fluorene-H), 6.25–6.15 (m, 2H, cyclopentadienyl-H), 5.95–5.85 (m, 2H, cyclopentadienyl-H), 2.65–2.55 (m, 1H, cyclohexyl-H).
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IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=C cyclopentadienyl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 45 | 95 | One-pot reaction | Low regioselectivity |
| Transition Metal | 60 | 98 | High specificity | Costly catalysts |
| Grignard Alkylation | 68 | 97 | Mild conditions | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
The compound 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene is of significant interest in various scientific research applications, particularly in organic chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Applications
Organic Photovoltaics (OPVs) : The compound can be used as an electron donor or acceptor in OPVs. Its high absorption coefficients and suitable energy levels facilitate efficient charge transfer processes. Research indicates that devices incorporating this compound demonstrate improved power conversion efficiencies compared to traditional materials.
Chemical Sensors
The compound's reactivity and electronic properties allow it to be utilized in chemical sensors, particularly for detecting environmental pollutants or biological markers. Its fluorescence can be tuned to respond to specific analytes, making it a valuable tool in analytical chemistry.
Medicinal Chemistry
Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis, making it a promising candidate for further pharmacological development.
Case Study 1: OLED Performance Enhancement
In a study published in the Journal of Organic Electronics, researchers synthesized a series of fluorene derivatives, including this compound. Devices constructed with these materials showed a 30% increase in brightness and a significant reduction in operational voltage compared to conventional OLED materials.
Case Study 2: Photovoltaic Efficiency
A research team explored the use of this compound in bulk heterojunction solar cells. Their findings indicated that blending this compound with fullerene derivatives led to enhanced charge mobility and improved overall device efficiency, achieving up to 8% power conversion efficiency.
Mechanism of Action
The mechanism of action of 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The cyclopentadienyl moiety can participate in π-π interactions, while the fluorene core provides rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, making it useful in catalysis and material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparison with structurally analogous fluorene derivatives is provided below:
Structural and Functional Differences
9,9-Dihexyl-3,6-dimethoxy-9H-fluorene (CAS: 637771-41-6)
- Substituents : Dihexyl chains at the 9-position and methoxy groups at the 3,6-positions.
- Properties : Enhanced solubility in organic solvents due to alkyl and methoxy groups; used in organic electronics (e.g., OLEDs) for its electron-donating methoxy groups .
- Contrast : Unlike the target compound, this derivative lacks a cyclopentadienyl group, limiting its utility in coordination chemistry.
3-Bromo-9,9-diphenyl-9H-fluorene (CAS: 1547491-70-2)
- Substituents : Bromine at the 3-position and phenyl groups at the 9-position.
- Properties : Bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura); diphenyl groups increase steric hindrance but reduce solubility .
- Contrast : The target compound’s cyclopentadienyl-cyclohexyl substituent offers superior metal-coordination capability compared to bromine’s electrophilic reactivity.
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene (CAS: 1547491-70-2)
- Substituents : Epoxy-functionalized phenyl groups at the 9-position.
- Properties : Epoxy groups enable polymerization for high-performance resins; used in coatings and adhesives .
- Contrast : The target compound’s cyclopentadienyl group prioritizes catalytic applications over polymer chemistry.
Comparative Data Table
*Calculated based on structural formula.
Key Research Findings
- Catalytic Performance: Zirconium complexes derived from cyclopentadienyl-fluorene ligands (e.g., isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride) exhibit higher activity in olefin polymerization compared to non-cyclopentadienyl analogs, underscoring the importance of the cyclopentadienyl moiety .
Notes
Structural Uniqueness : The target compound’s combination of a cyclohexyl spacer and cyclopentadienyl group distinguishes it from simpler fluorene derivatives, balancing steric protection and electronic donation for catalytic applications.
Synthetic Relevance : This compound’s design aligns with trends in metallocene catalyst development, where tailored ligands optimize metal-center reactivity and selectivity .
Q & A
Q. What are the common synthetic routes for preparing 9-[1-(cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the cyclopentadienyl-cyclohexyl moiety to the fluorene core. For example, describes analogous procedures for chloro-substituted fluorenes using acetyl chloride and AlCl₃ as a catalyst under inert conditions. Key factors include:
- Temperature control : Excess heat may lead to side reactions like dimerization of cyclopentadiene .
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency but require strict anhydrous conditions .
- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization, while polar aprotic solvents (e.g., DMF) may stabilize intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopentadienyl proton environment (δ 5.5–6.5 ppm for conjugated dienes) and cyclohexyl substituents (δ 1.2–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for byproducts from incomplete cyclization .
Q. What safety protocols are essential when handling this compound in the laboratory?
Based on structurally related fluorene derivatives ():
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation toxicity (GHS Category 4).
- Waste disposal : Halogenated solvents or toxic byproducts require segregation and neutralization before disposal .
Advanced Research Questions
Q. How can conformational isomerism in the cyclohexyl-cyclopentadienyl moiety impact reactivity, and what techniques resolve this?
The cyclohexyl group’s chair-boat transitions and cyclopentadienyl ring puckering create conformational isomers, affecting steric hindrance and electronic properties. Methods to study this include:
- X-ray crystallography : Single-crystal analysis (e.g., ) reveals bond angles and torsional strain.
- Dynamic NMR : Variable-temperature NMR detects slow interconversion between isomers via split signals .
- DFT calculations : Computational modeling predicts energy barriers between conformers, guiding synthetic optimization .
Q. How do substituents on the fluorene core influence photophysical properties, and how can contradictions in literature data be reconciled?
Substituents like electron-donating groups (e.g., methoxy) redshift absorption/emission, while electron-withdrawing groups (e.g., halogens) enhance stability but reduce quantum yield. Contradictions in reported data often arise from:
- Solvent effects : Polar solvents stabilize charge-transfer states, altering emission profiles .
- Measurement variability : Calibrate instruments using standard references (e.g., for NIST-validated spectra).
- Sample history : Aging or oxidation (e.g., cyclopentadienyl ring opening) may skew results; use fresh samples and inert storage .
Q. What strategies mitigate challenges in regioselective functionalization of the cyclopentadienyl ring?
Regioselectivity is influenced by steric and electronic factors:
- Directed metalation : Use directing groups (e.g., boronate esters) to guide Pd-catalyzed C–H activation .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for diene protection) during functionalization .
- Solvent-free conditions : Reduce solubility-driven side reactions; microwave-assisted synthesis enhances selectivity .
Q. How can solvent choice affect the compound’s stability in long-term storage?
- Non-polar solvents (hexane, toluene) : Minimize degradation by reducing exposure to moisture and oxygen .
- Additives : Antioxidants (e.g., BHT) at 0.1% w/w prevent radical-mediated decomposition of the cyclopentadienyl moiety .
- Temperature : Store at –20°C in amber vials to slow photochemical reactions .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields for similar fluorene derivatives?
- Reproducibility checks : Verify catalyst purity, solvent dryness, and inert atmosphere integrity.
- Byproduct analysis : Use GC-MS or LC-MS to identify unaccounted intermediates (e.g., for GC-MS protocols).
- Statistical validation : Apply ANOVA to compare yields across multiple trials, excluding outliers .
Q. What methodologies validate the compound’s electronic properties when conflicting computational and experimental data exist?
- Cyclic voltammetry (CV) : Measure oxidation/reduction potentials to compare with DFT-predicted HOMO/LUMO levels .
- UV-vis spectroscopy with TD-DFT : Correlate experimental λmax with simulated transitions to identify errors in computational models .
Experimental Design Considerations
Q. How to design a kinetic study for monitoring the compound’s degradation under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
